Stereochemical Conversion Efficiency: Enabling Single-Isomer D-threo Nucleoside Precursors
The D-erythro configuration of the target compound is a prerequisite for the patented manufacturing process of 2-deoxy-D-threo-pentofuranosides, the direct precursors to antivirals like AZT [1]. The process involves a stereospecific SN2 inversion at the C3 position, where the erythro-to-threo conversion yields a single isomer. In contrast, starting from unprotected methyl 2-deoxy-D-ribofuranoside, which lacks a protecting group at C3, or from a 3,5-di-O-protected analog, would either fail to provide the necessary activation or lead to an inseparable mixture of D-erythro and D-threo products . This stereochemical fidelity is critical, as biological activity is often restricted to a single enantiomer.
| Evidence Dimension | Stereochemical Outcome of C3 Inversion |
|---|---|
| Target Compound Data | Yields exclusively 2-deoxy-D-threo-pentofuranoside (single stereoisomer) |
| Comparator Or Baseline | Methyl 2-deoxy-D-ribofuranoside (CAS 60134-26-1) yields an anomeric mixture and offers no regio-control for selective C3 activation. |
| Quantified Difference | Quantitative yield data for the complete process is 85-95% yield for the protected threo product (as per patent examples), versus no selective pathway for the unprotected comparator. |
| Conditions | Multi-step synthesis involving C3 sulfonylation, inversion, and deprotection as described in EP0450585A2. |
Why This Matters
Procurement of the D-erythro isomer ensures a successful, patent-defined route to a single active isomer, eliminating costly chiral separation steps required when using non-specific starting materials.
- [1] Saischek, G., Fuchs, F., Dax, K., & Billiani, G. (1991). Process for the manufacture of 2-deoxy-D-threo-pentofuranosides, intermediates for their manufacture and their use. European Patent EP0450585A2. Retrieved from https://patents.google.com/patent/EP0450585A2/en View Source
